molecular formula C24H17NO4S B6524763 N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide CAS No. 929373-15-9

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide

Cat. No.: B6524763
CAS No.: 929373-15-9
M. Wt: 415.5 g/mol
InChI Key: HSPXIRJJFPVVFL-UHFFFAOYSA-N
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Description

N-[2-(5,7-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound features a chromen-2-one core substituted with a benzofuran moiety and a thiophene-2-carboxamide group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common synthetic route includes the following steps:

  • Formation of Chromen-2-one Core: : The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters under acidic conditions.

  • Introduction of Benzofuran Moiety: : The benzofuran ring is introduced through a cyclization reaction, often using a suitable cyclization agent such as phosphorus oxychloride (POCl3).

  • Attachment of Thiophene-2-carboxamide Group: : The final step involves the coupling of the benzofuran derivative with thiophene-2-carboxamide using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact. Green chemistry principles, such as using eco-friendly solvents and catalysts, are often employed to enhance sustainability.

Chemical Reactions Analysis

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with increased oxygen content, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups within the compound, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution Reactions: : Substitution reactions can be carried out at various positions on the chromen-2-one core, often using nucleophiles or electrophiles under controlled conditions.

Common reagents and conditions used in these reactions include strong acids or bases, depending on the specific reaction type. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

  • Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: : The compound has been studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

  • Medicine: : Research has explored its use in drug development, particularly for its potential therapeutic effects in treating various diseases.

  • Industry: : It is used in the development of new materials and chemicals with unique properties, contributing to advancements in material science.

Mechanism of Action

The mechanism by which N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide is unique due to its specific structural features. Similar compounds include other benzofuran derivatives and chromen-2-one derivatives, which may share some biological activities but differ in their chemical properties and applications. Examples of similar compounds include:

  • 7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate

  • 2,5-Dioxopyrrolidin-1-yl 2-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate

Properties

IUPAC Name

N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO4S/c1-13-10-14(2)21-16(12-20(26)28-18(21)11-13)23-22(15-6-3-4-7-17(15)29-23)25-24(27)19-8-5-9-30-19/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPXIRJJFPVVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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